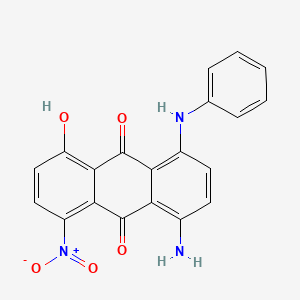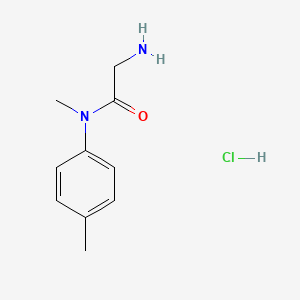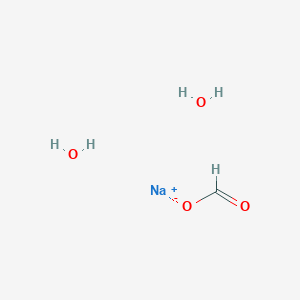
Sodium formate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium formate dihydrate is a chemical compound with the formula HCOONa·2H₂O. It is the sodium salt of formic acid and typically appears as a white crystalline solid. This compound is known for its deliquescent properties, meaning it can absorb moisture from the air and dissolve in it. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Laboratory Preparation: this compound can be synthesized by neutralizing formic acid with sodium carbonate. The reaction is as follows: [ \text{HCOOH} + \text{Na}_2\text{CO}_3 \rightarrow 2 \text{HCOONa} + \text{H}_2\text{O} + \text{CO}_2 ]
Alternative Method: Another method involves reacting chloroform with an alcoholic solution of sodium hydroxide: [ \text{CHCl}_3 + 4 \text{NaOH} \rightarrow \text{HCOONa} + 3 \text{NaCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods:
Carbonylation of Methanol: Sodium formate is produced commercially by absorbing carbon monoxide under pressure in solid sodium hydroxide at 130°C and 6-8 bar pressure: [ \text{CO} + \text{NaOH} \rightarrow \text{HCOONa} ]
By-product Formation: It is also formed as a by-product in the final step of pentaerythritol synthesis and in the crossed Cannizzaro reaction of formaldehyde with trimethylol acetaldehyde.
Types of Reactions:
Decomposition: On heating, sodium formate decomposes to form sodium oxalate and hydrogen: [ 2 \text{HCOONa} \rightarrow \text{Na}_2\text{C}_2\text{O}_4 + \text{H}_2 ] Further heating converts sodium oxalate to sodium carbonate with the release of carbon monoxide: [ \text{Na}_2\text{C}_2\text{O}_4 \rightarrow \text{Na}_2\text{CO}_3 + \text{CO} ]
Common Reagents and Conditions:
Oxidation: Sodium formate can be oxidized to produce carbon dioxide and water.
Reduction: It can act as a reducing agent in various chemical reactions.
Major Products:
- Sodium oxalate
- Sodium carbonate
- Carbon monoxide
- Hydrogen
Wissenschaftliche Forschungsanwendungen
Sodium formate dihydrate has a wide range of applications in scientific research:
- Chemistry: It is used as a buffering agent and a reducing agent in various chemical reactions.
- Biology: Sodium formate is used in the study of metabolic pathways and enzyme activities.
- Medicine: It has applications in the formulation of pharmaceuticals and as a preservative.
- Industry: Sodium formate is used in the leather tanning industry, as a de-icing agent, and in the production of formic acid .
Wirkmechanismus
The mechanism of action of sodium formate dihydrate involves its ability to donate formate ions (HCOO⁻) in aqueous solutions. These formate ions can participate in various biochemical and chemical reactions, acting as reducing agents or intermediates in metabolic pathways. The molecular targets and pathways involved include enzyme-catalyzed reactions where formate serves as a substrate or product.
Vergleich Mit ähnlichen Verbindungen
- Potassium formate (HCOOK)
- Calcium formate (Ca(HCOO)₂)
- Magnesium formate (Mg(HCOO)₂)
Comparison:
- Solubility: Sodium formate dihydrate is highly soluble in water, similar to potassium formate, but more soluble than calcium and magnesium formates.
- Applications: While all formates are used in de-icing and as preservatives, sodium formate is particularly favored in the leather tanning industry due to its specific properties.
- Chemical Behavior: Sodium formate is more reactive in certain chemical reactions compared to its calcium and magnesium counterparts, making it more versatile in industrial applications .
Eigenschaften
Molekularformel |
CH5NaO4 |
|---|---|
Molekulargewicht |
104.04 g/mol |
IUPAC-Name |
sodium;formate;dihydrate |
InChI |
InChI=1S/CH2O2.Na.2H2O/c2-1-3;;;/h1H,(H,2,3);;2*1H2/q;+1;;/p-1 |
InChI-Schlüssel |
WERQQWICVQUZHF-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)[O-].O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


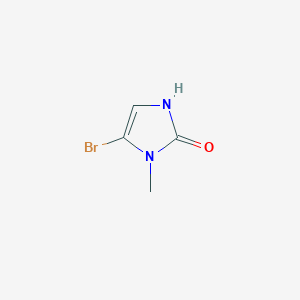
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)

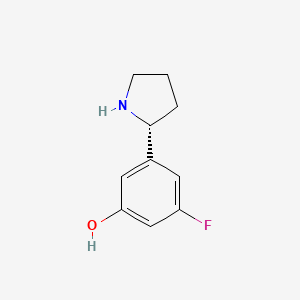
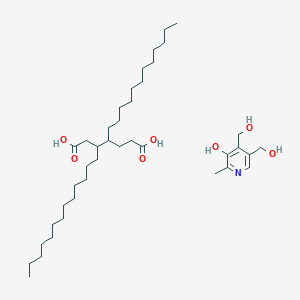
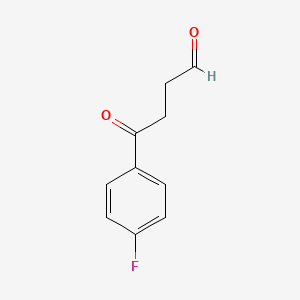
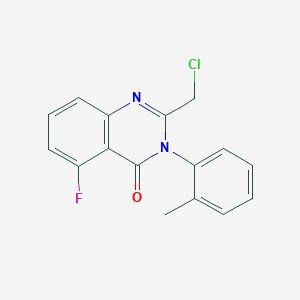
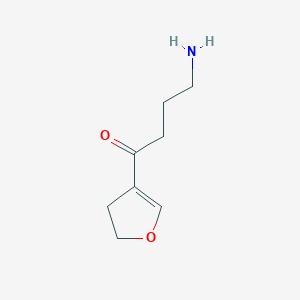
![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)

